molecular formula C24H17BrFN3O6 B2783767 (E)-3-[3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide CAS No. 522655-91-0

(E)-3-[3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

Cat. No.: B2783767
CAS No.: 522655-91-0
M. Wt: 542.317
InChI Key: GLZYHRHYRGDJBI-UHFFFAOYSA-N
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Description

(E)-3-[3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C24H17BrFN3O6 and its molecular weight is 542.317. The purity is usually 95%.
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Biological Activity

The compound (E)-3-[3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide, often referred to as a complex organic molecule, is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H17BrFNO4C_{18}H_{17}BrFNO_4 with a molecular weight of approximately 412.3 g/mol. The presence of bromine, fluorine, and methoxy groups contributes to its distinctive chemical behavior and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Several studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, a compound with a similar structure has shown cytotoxic effects against HeLa and A-431 cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutic agents like doxorubicin .
  • Antimicrobial Activity : The presence of electron-withdrawing groups such as bromine and nitro groups has been linked to enhanced antibacterial properties. In vitro studies have shown that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria .

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, altering their activity. For example, some studies have suggested that similar compounds can inhibit key enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often mediated through the activation of pro-apoptotic pathways and the downregulation of anti-apoptotic proteins .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The introduction of methoxy groups at specific positions on the phenyl rings has been shown to enhance cytotoxicity. For instance, substituents that increase electron density at the para position significantly improve binding affinity to target proteins .
  • Bromine and Nitro Groups : The presence of these groups not only influences solubility but also enhances antimicrobial activity by facilitating interactions with bacterial cell membranes .

Case Studies

  • Antitumor Efficacy : A study evaluated a series of derivatives based on the core structure of this compound against various cancer cell lines. Results indicated that modifications in the phenolic structures led to improved cytotoxicity, particularly in breast cancer models .
  • Antimicrobial Testing : Another investigation focused on assessing the antibacterial efficacy of related compounds against E. coli and S. aureus. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics, highlighting their potential as novel antimicrobial agents .

Properties

IUPAC Name

(E)-3-[3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrFN3O6/c1-34-22-10-14(9-18(25)23(22)35-13-15-4-2-3-5-19(15)26)8-16(12-27)24(31)28-20-7-6-17(29(32)33)11-21(20)30/h2-11,30H,13H2,1H3,(H,28,31)/b16-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZYHRHYRGDJBI-LZYBPNLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Br)OCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Br)OCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrFN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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